NIR-664-N-succinimidyl ester

Beschreibung

Eigenschaften

IUPAC Name |

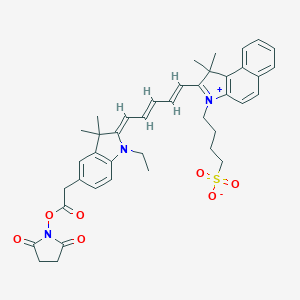

4-[2-[(1E,3E,5Z)-5-[5-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-1-ethyl-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]butane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H45N3O7S/c1-6-42-32-20-18-28(27-38(47)51-44-36(45)22-23-37(44)46)26-31(32)40(2,3)34(42)16-8-7-9-17-35-41(4,5)39-30-15-11-10-14-29(30)19-21-33(39)43(35)24-12-13-25-52(48,49)50/h7-11,14-21,26H,6,12-13,22-25,27H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIIZKCLUIZXHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)CC(=O)ON3C(=O)CCC3=O)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CCCCS(=O)(=O)[O-])(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=C(C=C(C=C2)CC(=O)ON3C(=O)CCC3=O)C(/C1=C/C=C/C=C/C4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CCCCS(=O)(=O)[O-])(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H45N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20422240 | |

| Record name | NIR-664-N-succinimidyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20422240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

723.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167638-53-1 | |

| Record name | NIR-664-N-succinimidyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20422240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of Nir 664 N Succinimidyl Ester for Research Applications

Synthesis Pathways and Precursor Chemistry

The synthesis of NIR-664-N-succinimidyl ester is a multi-step process that begins with the construction of a core cyanine (B1664457) dye structure, which is subsequently functionalized to introduce the amine-reactive moiety.

Cyanine dyes are a class of organic compounds characterized by two nitrogen-containing heterocyclic rings linked by a polymethine chain. rsc.org The length and structure of this chain, along with the nature of the heterocycles, determine the dye's photophysical properties, including its absorption and emission wavelengths. nih.govnih.gov The synthesis of the NIR-664 core structure likely follows established protocols for creating unsymmetrical cyanine dyes, which often involves the condensation of two different heterocyclic precursors. nih.gov

To prepare the dye for conversion into an N-succinimidyl (NHS) ester, the cyanine structure must first be derivatized to include a carboxylic acid (-COOH) group. This is a critical precursor for the subsequent esterification step. This functionalization is typically incorporated into one of the heterocyclic rings or at the end of an alkyl chain attached to a nitrogen atom of the heterocycle. This strategic placement ensures that the reactive group is accessible for conjugation without significantly disrupting the dye's fluorescent properties.

The conversion of the carboxylic acid-functionalized NIR-664 dye into its active N-succinimidyl ester form is a key step that renders the molecule reactive toward primary amines. This reaction involves treating the carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent, such as a carbodiimide (B86325) (e.g., DCC or EDC).

The choice of solvent is critical to the success of this esterification. Anhydrous organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred to prevent the premature hydrolysis of the highly reactive NHS ester. lumiprobe.comlumiprobe.comglenresearch.com It is crucial to use high-quality, amine-free DMF, as trace amounts of dimethylamine (B145610) can react with the newly formed NHS ester. lumiprobe.cominterchim.fr The reaction is typically carried out at room temperature, and careful monitoring is required to ensure complete conversion while minimizing side reactions. The resulting this compound is often stored under desiccated conditions to maintain its reactivity over time, as it is sensitive to moisture. tocris.comgbiosciences.com

Purification Techniques for Research-Grade Conjugates

Following the conjugation reaction, the mixture contains the desired biomolecule-dye conjugate, as well as unreacted dye, hydrolyzed dye, and the N-hydroxysuccinimide byproduct. lumiprobe.comwindows.net Purification is essential to remove these contaminants and isolate a research-grade conjugate. The choice of purification method depends on the size and properties of the target biomolecule.

Gel Filtration Chromatography: Also known as size-exclusion chromatography, this is the most common and effective method for purifying protein-dye conjugates. lumiprobe.comwindows.net It separates molecules based on their size. The larger protein-dye conjugates elute first, while the smaller, unreacted dye molecules and byproducts are retained longer, allowing for their effective removal. interchim.fr

Reverse-Phase High-Performance Liquid Chromatography (HPLC): This technique is highly effective for purifying smaller biomolecules like peptides. licorbio.com It separates compounds based on hydrophobicity and provides very high-purity fractions of the labeled product.

Precipitation: For proteins and nucleic acids, precipitation using solvents like ethanol (B145695) or acetone (B3395972) can be an effective way to remove small organic impurities, including the unreacted dye and NHS. lumiprobe.comwindows.net The larger bioconjugate precipitates out of solution and can be collected by centrifugation.

| Technique | Principle of Separation | Best Suited For | Advantages | Source |

|---|---|---|---|---|

| Gel Filtration | Size | Large macromolecules (e.g., proteins, antibodies) | Gentle conditions, effective removal of small molecules. | lumiprobe.cominterchim.frwindows.net |

| Reverse-Phase HPLC | Hydrophobicity | Peptides, small molecules | High resolution and purity. | licorbio.com |

| Precipitation | Solubility | Proteins, nucleic acids | Simple, rapid removal of organic impurities. | lumiprobe.comwindows.net |

Chromatographic Separations

Chromatographic techniques are powerful tools for the separation and purification of N-hydroxysuccinimide (NHS) esters from complex reaction mixtures. The choice of chromatographic method depends on the scale of the synthesis and the physicochemical properties of the target compound and its impurities.

For analogous fluorescent dyes, such as the N-hydroxysuccinimide esters of carboxyfluorescein diacetate, silica (B1680970) gel chromatography has proven effective for separating isomeric mixtures on a multi-gram scale. nih.gov In a typical protocol, a plug of silica gel is used with an optimized solvent system to achieve separation. For instance, an eluent mixture of ethyl acetate (B1210297) and toluene (B28343) can be employed to resolve isomers. nih.gov

High-performance liquid chromatography (HPLC) is another valuable technique for both analytical assessment of purity and preparative purification of NHS esters. While specific conditions for this compound are not extensively detailed in publicly available literature, general principles for similar compounds can be applied. Reverse-phase HPLC, using a C18 column with a gradient of an organic solvent (like acetonitrile) in water or a buffer, is a common approach for purifying fluorescent dye NHS esters.

The following table provides an example of a potential HPLC purification setup for a generic near-infrared dye NHS ester, which could be adapted for this compound.

| Parameter | Condition |

| Column | Reverse-phase C18, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient | 20-80% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at the dye's maximum absorbance |

This table represents a hypothetical HPLC purification protocol for a near-infrared dye NHS ester and would require optimization for the specific compound this compound.

Following chromatographic separation, it is essential to determine the concentration and labeling efficiency of the purified, fluorescently-labeled protein. nih.gov

Filtration and Precipitation Methods

Filtration and precipitation are often used as initial purification steps to remove bulk impurities or as a final step to isolate the purified product after chromatography.

Filtration is typically employed to remove solid impurities from a solution of the crude product. This can involve dissolving the reaction mixture in a suitable solvent and passing it through a filter medium that retains particulate matter. For instance, after a synthesis reaction, the crude mixture might be dissolved in an organic solvent and filtered to remove any insoluble byproducts or excess reagents. nih.gov

Precipitation is a technique used to selectively separate the desired compound from a solution. This is achieved by altering the solvent composition to decrease the solubility of the target molecule, causing it to precipitate out of the solution. The choice of solvent and anti-solvent is crucial for effective purification. For example, a compound soluble in a polar organic solvent like dimethylformamide (DMF) or acetonitrile might be precipitated by the addition of a less polar solvent like diethyl ether or a non-polar solvent like hexane.

In the context of NHS ester synthesis, after the coupling reaction, the reaction mixture may be concentrated, and the desired product precipitated by the addition of an appropriate anti-solvent. The resulting solid can then be collected by filtration, washed with a solvent in which the impurities are soluble but the product is not, and then dried. This method can be effective for removing highly soluble byproducts, such as the urea (B33335) derivatives formed when using carbodiimide coupling agents. researchgate.net

The selection of the appropriate filtration and precipitation methods is contingent on the solubility characteristics of this compound and its impurities. These techniques, often used in conjunction with chromatography, are integral to obtaining a final product of high purity suitable for demanding research applications.

Spectroscopic and Photophysical Characterization of Nir 664 N Succinimidyl Ester and Its Bioconjugates in Research

Absorption and Emission Spectroscopy Investigations

The spectral characteristics of NIR-664-N-succinimidyl ester are fundamental to its application as a fluorescent probe. The dye exhibits a strong absorption peak and a distinct emission peak in the near-infrared region of the electromagnetic spectrum. These properties are crucial for achieving high sensitivity in fluorescence-based detection methods by reducing interference from autofluorescence inherent in biological tissues and molecules. nih.gov

The N-succinimidyl ester functional group allows for the covalent attachment of the dye to primary amine groups present in proteins and other biomolecules. atto-tec.com This conjugation process results in bioconjugates that retain the desirable spectroscopic features of the parent dye, enabling the tracking and visualization of the labeled molecules.

| Property | Value | Reference |

| Excitation Maximum (λex) | 672 nm | kent.ac.uk |

| Emission Maximum (λem) | 694 nm | kent.ac.uk |

| Molar Absorptivity (ε) | 187,000 L mol⁻¹ cm⁻¹ | kent.ac.uk |

| Stokes Shift | 22 nm |

Note: The provided values are for the dye in isopropanol (B130326) and may vary slightly depending on the solvent and conjugation state.

Fluorescence Quantum Yield Determinations in Diverse Solvent Systems and Biological Mimics

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It represents the ratio of photons emitted to photons absorbed. For this compound, the quantum yield has been reported to be 23% in isopropanol. kent.ac.uk This value indicates a relatively high efficiency of fluorescence emission, contributing to the brightness of the probe.

The solvent environment can significantly influence the quantum yield of a fluorophore. nih.gov In research settings, it is essential to characterize the quantum yield in various solvents and in environments that mimic biological systems, such as aqueous buffers and lipid assemblies, to accurately predict the dye's performance in experimental assays. The hydrophobicity of this compound necessitates the use of organic solvents for efficient conjugation.

Photostability and Fluorescence Lifetime Measurements under Experimental Conditions

Photostability, or the resistance of a fluorophore to photodegradation upon exposure to excitation light, is a crucial factor for applications requiring prolonged or intense illumination, such as time-lapse microscopy. While this compound is a valuable tool, its unprotected polymethine chain makes it susceptible to oxidation, rendering it less photostable than some other classes of fluorescent dyes. Encapsulating the dye within a silica (B1680970) matrix can enhance its photostability. kent.ac.uk

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. This parameter is typically on the order of nanoseconds and can be influenced by the local environment of the fluorophore. Measurements of fluorescence lifetime can provide additional information about the dye's interaction with its surroundings and can be used in advanced imaging techniques like fluorescence lifetime imaging microscopy (FLIM).

Self-Quenching and Förster Resonance Energy Transfer (FRET) Phenomena in Conjugates

Förster Resonance Energy Transfer (FRET) is a mechanism of energy transfer between two different chromophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). whiterose.ac.ukuzh.ch While self-quenching involves identical fluorophores, FRET between this compound (as either a donor or an acceptor) and a suitable partner dye can be utilized to study molecular interactions and conformational changes in biomolecules. whiterose.ac.uk The efficiency of FRET is highly dependent on the distance between the donor and acceptor, making it a powerful tool for measuring nanoscale distances in biological systems. uzh.ch

Solvent Effects on Optical Performance in Research Assays

The optical properties of this compound, including its absorption and emission maxima, quantum yield, and fluorescence lifetime, can be influenced by the polarity and hydrogen-bonding characteristics of the solvent. nih.gov For instance, changes in solvent polarity can alter the energy levels of the ground and excited states, leading to shifts in the absorption and emission spectra.

Understanding these solvent effects is crucial for the accurate interpretation of data from research assays. When designing experiments, it is important to consider the solvent environment in which the measurements will be made and to use appropriate controls to account for any solvent-induced changes in the dye's photophysical properties. The hydrophobicity of the dye itself often requires the use of organic co-solvents, such as dimethyl sulfoxide (B87167) (DMSO), during the initial steps of conjugation reactions.

Advanced Research Directions and Future Perspectives

Exploration of Dye-Polyion Interactions and Aggregation Mitigation Strategies

A significant challenge in the application of cyanine (B1664457) dyes like NIR-664 is their tendency to aggregate in aqueous environments, which can lead to fluorescence quenching and unpredictable behavior. Researchers are actively exploring the interactions between the dye and charged polymers (polyions) to control aggregation and enhance performance.

One effective strategy is the layer-by-layer (LbL) assembly technique. In this method, charged substrates, such as silica (B1680970) nanoparticles, are coated with alternating layers of oppositely charged polyelectrolytes. The dye-polyion complex can be incorporated as one of these layers. Studies have investigated the interaction of NIR-664 with various cationic polyelectrolytes, including poly(diallyldimethylammonium chloride) (PDDA), poly(ethyleneimine) (PEI), and poly(allylamine hydrochloride) (PAH). Research indicates that the choice of polyion is critical; for instance, NIR-664 complexed with PDDA showed a significant reduction in dye aggregation compared to complexes with PEI or PAH. This approach not only prevents aggregation but also allows for a controlled, uniform deposition of the dye, with fluorescent intensity increasing predictably with the number of layers applied.

Another approach involves the formation of polyion complex (PIC) micelles. These structures are formed by the electrostatic interaction between a charged block copolymer and an oppositely charged molecule, such as a dye. This encapsulation within the micelle core shields the dye from the aqueous environment, preventing aggregation and improving stability. Furthermore, surface modification of nanoparticles with hydrophilic polymers like polyethylene (B3416737) glycol (PEG) is a widely used method to prevent aggregation and reduce non-specific uptake by cells.

Table 1: Polyelectrolytes Studied for NIR-664 Aggregation Mitigation

| Polyelectrolyte | Abbreviation | Key Finding | Reference |

|---|---|---|---|

| Poly(diallyldimethylammonium chloride) | PDDA | Forms stable, non-aggregated interpolyelectrolyte solutions with NIR-664. | |

| Poly(ethyleneimine) | PEI | Showed indications of dye aggregation when complexed with NIR-664. | |

| Poly(allylamine hydrochloride) | PAH | Showed indications of dye aggregation when complexed with NIR-664. | |

| Polyethylene glycol | PEG | Used as a coating on nanoparticles to prevent aggregation and non-specific binding. |

Methodologies for Improving Signal-to-Noise Ratio in Complex Biological Contexts

Achieving a high signal-to-noise (S/N) ratio is paramount for sensitive detection in complex biological samples, which often suffer from high background autofluorescence. The use of fluorophores like NIR-664 that operate in the near-infrared window (700-900 nm) is itself a primary strategy, as endogenous autofluorescence from biomolecules is significantly lower in this spectral region.

Beyond the selection of the wavelength, advanced techniques are being developed to further boost the S/N ratio. One promising area is the use of Fluorescence Resonance Energy Transfer (FRET). A FRET-based biosensor using NIR fluorophores and quenchers can achieve a high S/N ratio, making it highly suitable for in-vivo pathological imaging. By designing systems where the fluorescence of NIR-664 is "turned on" or "off" only in the presence of a specific target, the background signal is minimized.

Another effective method involves the use of nanoparticle-based labels. Linking NIR-664 to nanoparticles through dendrimers has been shown to significantly enhance the S/N ratio. In one study, dendrimer-sensitized nanoparticles outperformed a standard molecular fluorophore-labeled antibody by approximately four-fold in terms of signal-to-noise in an immunoassay. This enhancement is attributed to the high number of dye molecules per particle and the reduction of non-specific binding effects. Careful control of experimental conditions, such as working under reduced light to prevent photobleaching and using blocking agents like bovine serum albumin (BSA), also contributes to a better S/N ratio.

Integration into Multimodal Imaging Platforms for Complementary Information

To gain a more comprehensive understanding of biological processes, NIR-664-N-succinimidyl ester is being integrated into multimodal imaging platforms. This approach combines the high sensitivity and resolution of fluorescence imaging with the anatomical or metabolic information provided by other modalities like magnetic resonance imaging (MRI), positron emission tomography (PET), or transmission electron microscopy (TEM).

A prime example is the development of hybrid nanoparticle contrast agents. Researchers have synthesized nanoparticles with an iron oxide core, which is detectable by MRI, and have simultaneously incorporated NIR-664 into a lipid coating on the particle's surface. This creates a dual-modal probe that allows for both fluorescence imaging and MRI tracking from a single agent. Such platforms enable researchers to correlate deep-tissue anatomical data from MRI with cellular-level information from fluorescence microscopy. The inclusion of an iron oxide core also allows for detection using TEM, providing subcellular localization data. This synergistic approach provides layers of complementary information, from the whole-organism level down to the cellular and subcellular levels, offering a more complete picture than any single imaging modality could provide alone.

Development of Responsive and Activatable Probes for Specific Biomarker Detection

A major frontier in probe development is the creation of "smart" or "activatable" probes that modulate their fluorescence in response to specific biological targets or environmental conditions. NIR-664, as a member of the hemicyanine dye family, is a versatile scaffold for constructing such probes. The fundamental principle involves modifying the dye so that its fluorescence is initially "off" (quenched) and is "turned on" only upon interaction with a specific biomarker, such as an enzyme, a reactive oxygen species, or a change in pH.

One common strategy is to attach a recognition moiety to the fluorophore that also acts as a quencher. For example, a probe for detecting enzyme activity can be designed where NIR-664 is linked to a peptide sequence that is a substrate for a specific protease. In its intact state, the probe is optically silent. Upon cleavage by the target protease, a fragment is released, leading to a significant amplification of fluorescence.

Another sophisticated approach is bioorthogonal activation. In this strategy, the dye is modified with a chemical group, such as an azide, that quenches its fluorescence. This probe can circulate systemically without generating a signal. When it encounters a target that has been pre-labeled with a complementary bioorthogonal reaction partner (e.g., an alkyne), a "click chemistry" reaction occurs, which un-quenches the dye and activates its fluorescence at the specific site of interest. These activatable probes offer immense

Q & A

Basic Research Questions

Q. What are the standard methods for characterizing the optical properties of NIR-664-N-succinimidyl ester?

- Methodological Answer : The optical properties of this compound, including fluorescence excitation/emission wavelengths (672 nm/694 nm), quantum efficiency (23%), and molar absorptivity (187,000 L mol⁻¹ cm⁻¹), are typically measured using a fluorescence microplate reader (e.g., Tecan Safire). Dynamic Light Scattering (DLS) via instruments like Malvern Zetasizer can determine nanoparticle (NP) size and ζ-potential when the dye is incorporated into NPs. Transmission Electron Microscopy (TEM, e.g., Hitachi 7000) validates NP morphology .

Q. How is this compound synthesized and purified for nanoparticle encapsulation?

- Methodological Answer : The dye is dissolved in anhydrous n-hexanol and functionalized with (3-aminopropyl)triethoxysilane (APTES) to enable covalent binding to silica NPs. NPs are synthesized via a microemulsion method using tetraethyl orthosilicate (TEOS) and ammonium hydroxide (NH₄OH) as catalysts. To prevent aggregation, thiourea derivatives like THPMP and APTMS are added. Purification involves ethanol precipitation, centrifugation, and ultrasonic resuspension in buffer .

Q. What are the recommended protocols for handling and storing this compound?

- Methodological Answer : Store the compound in a desiccator at -20°C to prevent hydrolysis of the succinimidyl ester group. Use anhydrous solvents (e.g., DMF or DMSO) for dissolution, and avoid prolonged exposure to moisture. Safety protocols include wearing PPE (gloves, goggles) and working in a fume hood. Purity should be verified via HPLC (≥99% purity) before use .

Advanced Research Questions

Q. How can researchers optimize conjugation efficiency of this compound to biomolecules?

- Methodological Answer : Conjugation efficiency depends on pH (8.0–9.0 for amine reactivity), reaction time (2–4 hours at 4°C), and molar excess of the dye (5–10×). Use phosphate or carbonate buffers to maintain optimal pH. Post-conjugation, remove unreacted dye via size-exclusion chromatography or dialysis. Validate efficiency using UV-Vis spectroscopy to compare absorbance at λₘₐₓ (672 nm) before and after purification .

Q. How should contradictory data on quantum efficiency or photostability be resolved?

- Methodological Answer : Discrepancies may arise from differences in solvent polarity, NP encapsulation methods, or instrument calibration. Standardize measurements using reference dyes (e.g., Rhodamine B) and control environmental factors (temperature, oxygen levels). For photostability, compare degradation rates under identical laser irradiation conditions (e.g., 680 nm, 10 mW/cm²) .

Q. What experimental design strategies are effective for studying the stability of this compound in biological matrices?

- Methodological Answer : Use a Taguchi orthogonal array (L9 or L16) to test variables like pH (5.0–9.0), temperature (4–37°C), and serum concentration (0–10% FBS). Monitor fluorescence intensity over time and analyze degradation kinetics using ANOVA to identify dominant factors. Include controls with inert dyes (e.g., Alexa Fluor® 647) to distinguish matrix-specific effects .

Q. How can researchers assess the impact of NP surface charge (ζ-potential) on cellular uptake of NIR-664-labeled NPs?

- Methodological Answer : Modify NP ζ-potential by adjusting APTES concentration during synthesis. Measure ζ-potential via DLS and correlate with cellular uptake efficiency using flow cytometry or confocal microscopy. For in vitro studies, use cell lines with known endocytic pathways (e.g., HeLa for clathrin-mediated uptake) and competitive inhibitors (e.g., chlorpromazine) to validate mechanisms .

Methodological Notes

- Data Validation : Cross-check optical properties using multiple instruments (e.g., fluorescence lifetime imaging for quantum yield validation) .

- Statistical Analysis : Apply ANOVA or response surface methodology (RSM) for multi-parameter optimization studies .

- Ethical Compliance : Ensure disposal of unused dye follows institutional guidelines for hazardous waste, as outlined in safety data sheets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.